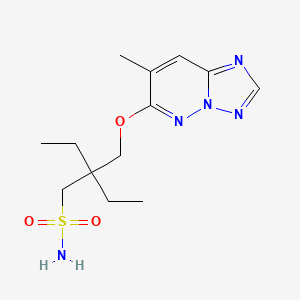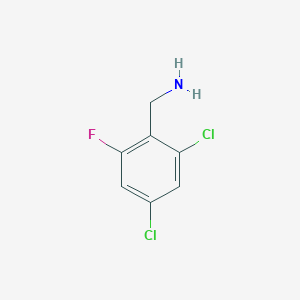
2,4-Dichloro-6-fluorobenzenemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-fluorobenzenemethanamine is an organic compound with the molecular formula C7H6Cl2FN It is a derivative of phenylmethanamine, where the phenyl ring is substituted with two chlorine atoms at positions 2 and 4, and a fluorine atom at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-fluorobenzenemethanamine typically involves the reaction of 2,4-dichloro-6-fluorobenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-fluorobenzenemethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon.
Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or hydrocarbons.
Substitution: Formation of substituted phenylmethanamines with different functional groups replacing the chlorine or fluorine atoms.
Scientific Research Applications
2,4-Dichloro-6-fluorobenzenemethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-fluorobenzenemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (3,6-Dichloro-2-fluorophenyl)methanamine
- (4-Fluorophenyl)methanamine
- (2,4,5-Trifluorobenzylamine
Uniqueness
2,4-Dichloro-6-fluorobenzenemethanamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H6Cl2FN |
|---|---|
Molecular Weight |
194.03 g/mol |
IUPAC Name |
(2,4-dichloro-6-fluorophenyl)methanamine |
InChI |
InChI=1S/C7H6Cl2FN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H,3,11H2 |
InChI Key |
QPZDTJTYUUNPBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CN)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
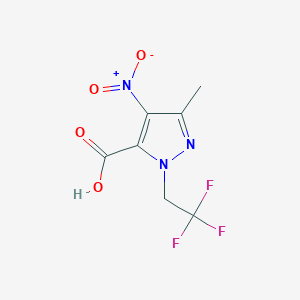
![7-(3-Bromophenyl)dibenzo[c,h]acridine](/img/structure/B8562833.png)
![2-[(6-bromo-3-methylsulfonylindazol-1-yl)methoxy]ethyl-trimethylsilane](/img/structure/B8562836.png)
![tert-Butyl N-((2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylethanoyl)glycinate](/img/structure/B8562843.png)
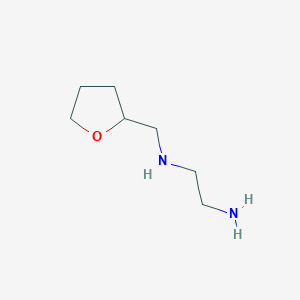
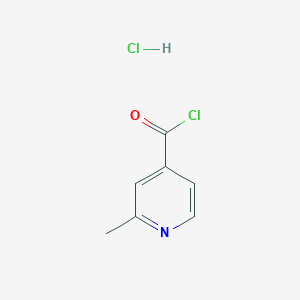




![4-[(4-Fluorophenyl)methoxy]-3-nitropyridine](/img/structure/B8562923.png)

